PHT-427

Description

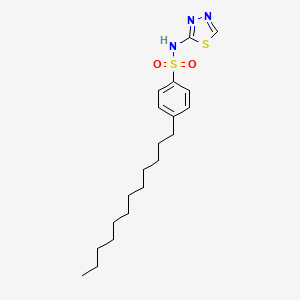

Structure

3D Structure

Properties

IUPAC Name |

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWWNRBKPCPJMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658014 | |

| Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191951-57-1 | |

| Record name | 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PHT-427 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHT-427 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PHT-427: A Dual Inhibitor Targeting the Pleckstrin Homology Domains of Akt and PDPK1

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of PHT-427, a novel small molecule inhibitor targeting the Pleckstrin Homology (PH) domains of both Akt (Protein Kinase B) and 3-phosphoinositide dependent protein kinase-1 (PDPK1). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and signal transduction.

Executive Summary

This compound is a dual inhibitor that uniquely targets the PH domains of both Akt and PDPK1, key kinases in the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. This compound distinguishes itself from many other kinase inhibitors by not targeting the highly conserved ATP-binding pocket, but rather the PH domain, which is crucial for the membrane localization and subsequent activation of Akt and PDPK1. By binding to these domains, this compound effectively inhibits the downstream signaling cascade, leading to reduced cell proliferation and survival.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to the PH domains of Akt and PDPK1 has been quantitatively determined using Surface Plasmon Resonance (SPR). The inhibitor constant (Ki) values demonstrate high-affinity binding to both targets.

| Target Protein | Ligand | Ki (µM) | Experimental Method | Reference |

| Akt (Akt2) PH Domain | This compound | 2.7 ± 0.4 | Surface Plasmon Resonance (SPR) | [1] |

| PDPK1 PH Domain | This compound | 5.2 ± 0.4 | Surface Plasmon Resonance (SPR) | [1] |

The PI3K/Akt/PDPK1 Signaling Pathway and this compound Inhibition

The PI3K/Akt/PDPK1 signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Both Akt and PDPK1 contain PH domains that bind to PIP3, leading to their co-localization at the membrane. This proximity allows PDPK1 to phosphorylate and activate Akt, which in turn phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.

This compound exerts its inhibitory effect by competing with PIP3 for binding to the PH domains of Akt and PDPK1. This prevents their recruitment to the plasma membrane and subsequent activation, thereby blocking the downstream signaling cascade.

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity of this compound.

Surface Plasmon Resonance (SPR) Spectroscopy

Surface Plasmon Resonance was the primary method used to measure the binding affinity of this compound to the PH domains of Akt and PDPK1.[1]

Objective: To determine the inhibitor constant (Ki) of this compound for the PH domains of Akt2 and PDPK1 through a competitive binding assay.

Materials:

-

Biacore 2000 instrument and control software (GE Healthcare)

-

SA (Streptavidin) sensor chips (GE Healthcare)

-

Recombinant human Akt2 and PDPK1 PH domains

-

PtdIns(3,4,5)P3-biotin labeled liposomes (Echelon Biosciences)

-

This compound and its analogs

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Chip Preparation: An SA sensor chip was docked in the Biacore instrument.

-

Ligand Immobilization: PtdIns(3,4,5)P3-biotin labeled liposomes were captured on the streptavidin-coated sensor chip surface.

-

Analyte Injection: A constant concentration of the recombinant PH domain of either Akt2 or PDPK1 was injected over the liposome-coated surface until a stable baseline was achieved, representing the binding of the PH domain to its lipid ligand.

-

Competitive Binding: A series of solutions containing a fixed concentration of the PH domain and increasing concentrations of this compound were injected over the sensor chip.

-

Data Analysis: The decrease in the SPR signal (Response Units, RU) due to the displacement of the PH domain by this compound was measured. The Ki value was calculated as the concentration of this compound that displaces 50% of the PH domain bound to the PtdIns(3,4,5)P3-enriched lipid vesicles. Data analysis was performed using BIAevaluation software.

Conclusion

This compound represents a promising class of kinase inhibitors that target the PH domains of Akt and PDPK1. The quantitative binding data and the elucidated mechanism of action provide a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols included in this guide offer a basis for the replication and extension of these findings in other research settings. The unique dual-inhibitory nature and the allosteric mode of inhibition of this compound may offer advantages in terms of specificity and overcoming resistance mechanisms associated with traditional ATP-competitive inhibitors.

References

PHT-427: A Technical Guide to a Novel Dual PDK1/Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHT-427 is a novel, orally bioavailable small molecule that exhibits significant antitumor activity by targeting the phosphoinositide 3-kinase (PI3K)/PDK1/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This compound distinguishes itself by acting as a dual inhibitor, binding to the pleckstrin homology (PH) domains of both 3-phosphoinositide dependent protein kinase-1 (PDK1) and Akt. This dual inhibitory mechanism disrupts the pathway at two crucial nodes, leading to a more profound and sustained inhibition of downstream signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a resource for researchers in oncology and drug development.

Discovery and Rationale

The PI3K/Akt signaling cascade is one of the most frequently activated pathways in human cancer, often due to mutations in key components like PIK3CA (the catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[1] This aberrant signaling promotes tumorigenesis and resistance to therapy. While numerous inhibitors targeting various components of this pathway have been developed, this compound was designed with a unique approach: to bind to the PH domains of both Akt and PDK1.[2] The PH domain is essential for the recruitment of these kinases to the cell membrane, a critical step for their activation. By targeting this domain, this compound prevents the localization and subsequent activation of both kinases.

Initially developed as an Akt PH domain inhibitor, further studies revealed that this compound also binds to the PH domain of PDK1 with similar affinity.[1] This dual-targeting capability is significant because PDK1 is the upstream kinase responsible for the activating phosphorylation of Akt at threonine 308. Therefore, inhibiting both proteins offers a more comprehensive blockade of the pathway than targeting either kinase alone.

Chemical Synthesis of this compound

This compound, chemically named 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, is synthesized through a convergent approach involving the preparation of two key intermediates: 4-dodecylbenzenesulfonyl chloride and 2-amino-1,3,4-thiadiazole, followed by their coupling.

Synthesis of 4-Dodecylbenzenesulfonyl Chloride

The synthesis of 4-dodecylbenzenesulfonyl chloride begins with the sulfonation of dodecylbenzene.

-

Step 1: Sulfonation of Dodecylbenzene. Dodecylbenzene is reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonic acid group onto the benzene ring, yielding dodecylbenzenesulfonic acid.[1]

-

Step 2: Conversion to Sulfonyl Chloride. The resulting dodecylbenzenesulfonic acid is then converted to the corresponding sulfonyl chloride. A common method involves treating the sulfonic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).[1] Alternatively, phosphorus oxychloride can be used.[3] The crude 4-dodecylbenzenesulfonyl chloride is then purified for the subsequent coupling reaction.

Synthesis of 2-Amino-1,3,4-thiadiazole

This heterocyclic intermediate can be synthesized from thiosemicarbazide.

-

Step 1: Cyclization of Thiosemicarbazide. Thiosemicarbazide is reacted with formic acid, followed by acid-catalyzed cyclization (e.g., using concentrated hydrochloric acid) and heating to form the 1,3,4-thiadiazole ring.[4] The reaction mixture is then neutralized to precipitate the 2-amino-1,3,4-thiadiazole, which is collected and purified by recrystallization.[4]

Coupling and Final Product Formation

The final step involves the coupling of the two intermediates.

-

Step 1: Sulfonylation of 2-Amino-1,3,4-thiadiazole. 2-Amino-1,3,4-thiadiazole is reacted with 4-dodecylbenzenesulfonyl chloride in an anhydrous solvent, typically in the presence of a base such as pyridine, to facilitate the sulfonylation of the amino group.[5] The reaction is monitored for completion, after which the crude this compound is precipitated by pouring the reaction mixture into water.

-

Step 2: Purification. The final product, 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide (this compound), is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.[5]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

PHT-427: A Dual Inhibitor of Akt/PDPK1 Signaling - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/3-phosphoinositide dependent protein kinase-1 (PDPK1)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of PHT-427, a novel small molecule inhibitor that uniquely targets the pleckstrin homology (PH) domains of both Akt and PDPK1. By dually inhibiting these key nodes, this compound effectively abrogates downstream signaling, leading to significant antitumor activity. This document details the mechanism of action, quantitative biochemical and cellular data, experimental methodologies, and the therapeutic potential of this compound.

Introduction

The PI3K/Akt signaling cascade is a central pathway that, when aberrantly activated, contributes to the hallmarks of cancer, including uncontrolled growth and resistance to apoptosis.[1] Key components of this pathway include PDPK1 and its substrate Akt (also known as Protein Kinase B). Both proteins contain PH domains that bind to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, a crucial step for their activation.[2]

This compound was developed as a PH domain-binding inhibitor.[3] While initially designed to target Akt, it was discovered to also bind to the PH domain of PDPK1 with high affinity.[1][3] This dual inhibitory action provides a more comprehensive blockade of the pathway compared to inhibitors targeting a single component.

Mechanism of Action

This compound functions by binding to the PH domains of both Akt and PDPK1, thereby preventing their recruitment to the cell membrane and subsequent activation.[3] This disrupts the downstream signaling cascade that promotes cell survival and proliferation. The inhibition of PDPK1 has been shown to be more closely correlated with the antitumor activity of this compound than the inhibition of Akt.[3][4]

Below is a diagram illustrating the PI3K/Akt/PDPK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound

| Target | Ki (μM) |

| Akt | 2.7[5] |

| PDPK1 | 5.2[5] |

Table 2: In Vitro Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Notes |

| BxPC-3 | Pancreatic | 8.6[5] | Induces apoptosis and inhibits Akt phosphorylation.[5] |

| Panc-1 | Pancreatic | 65[5] | Antiproliferative effects.[5] |

| PC-3 | Prostate | - | At 10 μM, significantly reduces phospho-Ser241-PDPK1 and phospho-Thr308-Akt.[5] |

Table 3: In Vivo Antitumor Activity of this compound

| Xenograft Model | Cancer Type | Dose & Schedule | Tumor Growth Inhibition |

| BxPC-3 | Pancreatic | 125-250 mg/kg, oral | Up to 80%[3][5] |

| MCF-7 | Breast | 200 mg/kg, oral, twice daily for 10 days | Significant inhibition.[3] |

| A549 | Non-small cell lung | 200 mg/kg, oral, twice daily for 10 days | Significant inhibition.[3] |

| SKOV-3 | Ovarian | 250 mg/kg, oral, twice daily for 10 days | Good antitumor activity.[3] |

| PC-3 | Prostate | 125 mg/kg, oral, twice daily for 5 days | Antitumor activity observed.[3] |

Tumors with PIK3CA mutations were found to be the most sensitive to this compound, while tumors with K-Ras mutations were the least sensitive.[3][4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding affinity (Ki) of this compound to the PH domains of Akt and PDPK1.

-

Instrumentation: Biacore 2000.[5]

-

Procedure:

Cell Viability and Proliferation Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., BxPC-3, Panc-1) are seeded in 96-well plates.

-

Cells are treated with a range of this compound concentrations for a specified period (e.g., 24 or 48 hours).[6]

-

Cell viability is assessed using a standard method such as the MTT or MTS assay.

-

The IC50 value is calculated from the dose-response curve.[6]

-

Western Blotting for Target Engagement

-

Objective: To assess the effect of this compound on the phosphorylation status of Akt, PDPK1, and their downstream targets.

-

Procedure:

-

Cells are treated with this compound for a defined time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for total and phosphorylated forms of Akt (e.g., p-Akt Ser473, p-Akt Thr308), PDPK1 (p-PDPK1 Ser241), and downstream effectors like GSK3β.[3]

-

Following incubation with a secondary antibody, the protein bands are visualized and quantified.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Animal Model: Immunodeficient mice (e.g., SCID or nu/nu mice).[3][5]

-

Procedure:

-

Human cancer cells are subcutaneously injected into the flanks of the mice.[5]

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

This compound is administered orally at specified doses and schedules.[3]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).

-

Combination Therapies

This compound has shown synergistic or additive antitumor effects when combined with other chemotherapeutic agents.[3]

-

With Paclitaxel: In breast cancer models, the combination of this compound and paclitaxel resulted in greater than additive antitumor activity.[3]

-

With Erlotinib: In non-small cell lung cancer xenografts, this compound enhanced the antitumor activity of erlotinib.[2][3]

Safety and Toxicology

In preclinical studies, this compound was well-tolerated. When administered orally for over 5 days, it caused no significant weight loss or changes in blood chemistry in mice.[3][4]

Conclusion

This compound represents a promising therapeutic agent that targets the PI3K/Akt/PDPK1 signaling pathway through a unique dual-inhibitory mechanism. Its ability to bind to the PH domains of both Akt and PDPK1 provides a robust blockade of this critical cancer-promoting pathway. The significant in vivo antitumor activity, especially in tumors with specific genetic backgrounds like PIK3CA mutations, and its favorable safety profile underscore its potential for further clinical development, both as a monotherapy and in combination with other anticancer drugs. This technical guide provides a comprehensive summary of the core data and methodologies related to this compound for the scientific and drug development community.

References

- 1. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

PHT-427: A Dual Inhibitor of Akt and PDPK1 Signaling Pathways

An In-depth Technical Guide on its Effects on Downstream Targets

This technical guide provides a comprehensive overview of the molecular pharmacology of PHT-427, a novel small molecule inhibitor targeting the pleckstrin homology (PH) domains of both Akt and PDPK1. This document is intended for researchers, scientists, and drug development professionals interested in the PI3K/Akt signaling pathway and the therapeutic potential of its inhibitors. We will delve into the mechanism of action of this compound, its effects on downstream signaling targets, and the experimental methodologies used to elucidate these effects.

Introduction to this compound and the PI3K/Akt/PDPK1 Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] Akt (also known as Protein Kinase B) and its upstream kinase, 3-phosphoinositide-dependent protein kinase 1 (PDPK1), are central nodes in this pathway.

This compound is a novel compound designed to bind to the PH domains of both Akt and PDPK1.[1][2][3] This dual-targeting mechanism distinguishes it from many other inhibitors that target the kinase domain. By binding to the PH domain, this compound prevents the localization of Akt and PDPK1 to the plasma membrane, a crucial step for their activation.[4]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor, binding to the PH domains of Akt and PDPK1, thereby preventing their interaction with phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This inhibition disrupts the canonical activation sequence of the PI3K pathway.

Figure 1: this compound Mechanism of Action.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Target | Parameter | Value | Cell Line/System | Reference |

| Akt PH Domain | Ki | 2.7 µM | In vitro | [4][5] |

| PDPK1 PH Domain | Ki | 5.2 µM | In vitro | [4][5] |

| Akt Phosphorylation | IC50 | 8.6 µM | BxPC-3 | [4] |

| Cell Proliferation | IC50 | 65 µM | Panc-1 | [4] |

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Dose | % Tumor Growth Inhibition | Reference |

| Pancreatic Cancer Xenograft (BxPC-3) | 125-250 mg/kg | Up to 80% | [1][4] |

| Breast Cancer Xenograft (MCF-7) | 125-250 mg/kg | Significant Inhibition | [4] |

| NSCLC Xenograft (A-549) | 125-250 mg/kg | Significant Inhibition | [4] |

Effects on Downstream Targets of Akt and PDPK1

This compound's inhibition of Akt and PDPK1 leads to a significant reduction in the phosphorylation of their downstream substrates. This has been demonstrated in various cancer cell lines.[1][6]

Table 3: Effect of this compound on Downstream Signaling Molecules

| Target Protein | Phosphorylation Site | Effect | Cell Line(s) | Reference |

| Akt Downstream Targets | ||||

| GSK3β | Ser9 | Decrease | BxPC-3 | [1] |

| PRAS40 | Thr246 | Decrease | LNCaP, PC3, BPH1 | [7] |

| FOXO | Thr24/Thr32 | Decrease | LNCaP | [7] |

| Ribosomal S6-kinase | Ser240 | Decrease | BxPC-3 | [1] |

| PDPK1 Downstream Targets | ||||

| PKC | Ser657 | Decrease | PC-3 | [1] |

| SGK1 | Total Protein | Decrease | PC-3 | [1] |

| p70S6K | - | Inhibition | - | [5] |

Notably, in sensitive cancer cells like BxPC-3, this compound treatment leads to a sustained decrease in the phosphorylation of Akt and its downstream targets.[1] In contrast, resistant cells, such as MiaPaCa-2, may exhibit a rebound increase in Akt activity, suggesting that PDPK1 inhibition might be more critical for the antitumor effects of this compound.[1]

Figure 2: Downstream Targets of Akt and PDPK1 Inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Western Blotting for Phosphoprotein Analysis

Objective: To determine the effect of this compound on the phosphorylation status of Akt, PDPK1, and their downstream targets.

Protocol:

-

Cell Culture and Treatment: Cancer cell lines (e.g., BxPC-3, PC-3) are cultured to 70-80% confluency.[1] Cells are then treated with this compound at various concentrations (e.g., 10 µM) or vehicle control for specified time points.[1][4]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt Ser473, total Akt, p-GSK3β Ser9) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity (Ki) of this compound to the PH domains of Akt and PDPK1.

Protocol:

-

Instrumentation: A Biacore 2000 instrument is used for the analysis.[4]

-

Sensor Chip Preparation: The PH domain GST-fusion proteins (Akt1 and PDPK1) are immobilized on a CM5 sensor chip using amine coupling chemistry to a level of approximately 10,000 Response Units (RUs).[4]

-

Analyte Injection: this compound, at concentrations ranging from 0.1 to 10 times the predicted KD, is injected over the sensor chip surface at a high flow rate (30 µL/min).[4] The running buffer contains a low concentration of DMSO (≤1% v/v) to match the sample solvent.[4]

-

Data Analysis: The association and dissociation rates are monitored in real-time. The equilibrium dissociation constant (KD), which is equivalent to the inhibition constant (Ki) for a competitive inhibitor, is calculated by fitting the data to a 1:1 Langmuir binding model using BIAevaluation software.[4]

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Female immunodeficient mice (e.g., SCID or nu/nu) are used.[4]

-

Tumor Cell Implantation: Human cancer cells (e.g., BxPC-3, MCF-7) are injected subcutaneously into the flanks of the mice.[4]

-

Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at doses ranging from 125 to 250 mg/kg, typically twice daily.[1][4] The control group receives the vehicle.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. Pharmacodynamic analysis of target inhibition in the tumor tissue can also be performed via Western blotting or immunohistochemistry.

Figure 3: Western Blotting Experimental Workflow.

Conclusion

This compound is a potent dual inhibitor of Akt and PDPK1 that demonstrates significant antitumor activity both in vitro and in vivo. Its unique mechanism of targeting the PH domains of these key signaling proteins leads to the effective downregulation of their downstream pro-survival and proliferative signaling pathways. The data presented in this guide highlight the therapeutic potential of this compound and provide a foundation for further research and development in the field of cancer therapeutics. The detailed experimental protocols offer a practical resource for scientists seeking to investigate the effects of this and similar compounds.

References

- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

PHT-427: A Technical Guide to its Selective Inhibition of Akt and PDPK1

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHT-427 is a novel small molecule inhibitor that uniquely targets the Pleckstrin Homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1). This dual-inhibitory mechanism disrupts the canonical PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the selectivity of this compound for Akt and PDPK1, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a pivotal pathway in cellular regulation. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Key nodes in this pathway, the serine/threonine kinases Akt (also known as Protein Kinase B) and its upstream activator PDPK1, are crucial for signal transduction.

This compound distinguishes itself from many kinase inhibitors that target the highly conserved ATP-binding pocket. Instead, it was designed to bind to the PH domain of Akt and was subsequently discovered to also bind to the PH domain of PDPK1.[1] This mode of action prevents the recruitment of these kinases to the cell membrane, a crucial step for their activation. By targeting the PH domain, this compound offers a different mechanism of selectivity compared to ATP-competitive inhibitors, which can often suffer from off-target effects due to the similarity of the ATP-binding site across the kinome.[1]

Quantitative Analysis of this compound's Selectivity

The inhibitory activity of this compound has been quantified through biochemical assays, primarily focusing on its high-affinity binding to the PH domains of Akt and PDPK1.

Table 1: Biochemical Inhibition Constants (Ki) for this compound

| Target Kinase | Inhibition Constant (Ki) | Assay Method | Reference |

| Akt | 2.7 µM | Surface Plasmon Resonance (SPR) | [1][2] |

| PDPK1 | 5.2 µM | Surface Plasmon Resonance (SPR) | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| BxPC-3 (pancreatic cancer) | Akt phosphorylation inhibition | 8.6 µM | [2] |

| Panc-1 (pancreatic cancer) | Antiproliferation | 65 µM | [2] |

While comprehensive screening data against a broad panel of kinases is not publicly available, the unique mechanism of targeting the PH domain suggests a basis for its selectivity. It has been noted that achieving selectivity for Akt and PDPK1 with ATP-competitive inhibitors is challenging due to the high degree of conservation in the ATP-binding pocket among serine/threonine kinases, particularly within the AGC kinase family.[1] this compound's action on the less conserved PH domain provides a potential advantage in this regard. Studies have shown that this compound treatment leads to a reduction in the phosphorylation of downstream targets of both Akt and PDPK1, such as GSK3β and ribosomal S6-kinase.[1]

Signaling Pathway and Experimental Workflow Visualizations

PI3K/Akt Signaling Pathway and this compound Inhibition

The following diagram illustrates the PI3K/Akt signaling pathway and highlights the points of inhibition by this compound.

Caption: PI3K/Akt signaling pathway with this compound inhibition points.

Experimental Workflow: Surface Plasmon Resonance (SPR) for Ki Determination

The following diagram outlines a typical workflow for determining the inhibition constant (Ki) of a small molecule inhibitor like this compound using Surface Plasmon Resonance.

Caption: Workflow for determining Ki of this compound using SPR.

Detailed Experimental Methodologies

Surface Plasmon Resonance (SPR) for Binding Affinity

This method is used to measure the binding kinetics and affinity of this compound to the PH domains of Akt and PDPK1.

-

Instrumentation: A Biacore 2000 instrument or equivalent is utilized.[2]

-

Sensor Chip: A CM5 sensor chip is typically used.[2]

-

Immobilization:

-

The PH domain GST-fusion proteins (e.g., Akt1, PDPK1) are immobilized on the sensor chip surface using standard amine coupling chemistry to a level of approximately 10,000 Response Units (RUs).[2]

-

-

Binding Analysis:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the running buffer to various concentrations, typically ranging from 0.1 to 10 times the predicted dissociation constant (Kd). The final DMSO concentration in the running buffer should be kept low (e.g., ≤1% v/v) and consistent across all samples.[2]

-

The diluted this compound solutions are injected over the sensor chip surface at a high flow rate (e.g., 30 µL/min) to minimize mass transport limitations.[2]

-

The association and dissociation of this compound are monitored in real-time, generating a sensorgram.

-

-

Data Analysis:

-

The resulting sensorgrams are analyzed using evaluation software (e.g., BIAevaluation).

-

The data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as kd/ka. The inhibition constant (Ki) can be derived from this value.

-

Western Blotting for Cellular Inhibition of Akt Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of Akt and other downstream targets in cells.

-

Cell Culture and Treatment:

-

Cancer cell lines (e.g., BxPC-3) are cultured in appropriate media.

-

Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration.

-

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., phospho-Akt Ser473, phospho-Akt Thr308) and total proteins (e.g., total Akt) overnight at 4°C.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.

-

Conclusion

This compound is a dual inhibitor of Akt and PDPK1 that operates through a distinct mechanism of binding to their PH domains. This mode of action provides a basis for its selectivity and differentiates it from ATP-competitive kinase inhibitors. The quantitative data from SPR and cellular assays confirm its inhibitory activity in the low micromolar range against its intended targets. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of this compound and its effects on the PI3K/Akt signaling pathway. Further studies involving broad kinase screening panels would be beneficial to more comprehensively define the selectivity profile of this compound across the human kinome.

References

PHT-427: A Technical Guide to its Early-Stage Therapeutic Potential as a Dual Akt/PDPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHT-427 is a novel small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K)/PtdIns-dependent protein kinase-1 (PDPK1)/Akt signaling pathway, a critical cascade in promoting cell proliferation and survival in cancerous cells.[1][2] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential. All quantitative data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized.

Mechanism of Action

This compound was initially designed as an inhibitor of the pleckstrin homology (PH) domain of Akt. However, further research revealed that it also binds to the PH domain of PDPK1 with high affinity.[1][2] By targeting the PH domains of both Akt and PDPK1, this compound effectively inhibits their signaling and downstream targets.[1][2] The inhibition of PDPK1 has been more closely correlated with the antitumor activity of this compound than the inhibition of Akt.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Binding Affinity of this compound and its Analogs

| Compound | Alkyl Chain Length | PDPK1 PH Domain Ki (μM) | Akt PH Domain Ki (μM) |

| This compound | C12 | 5.2 | 2.7 |

| Analog | C14 | High Affinity | High Affinity |

| Analog | C8 | Lower Affinity | Lower Affinity |

| Analog | C6 | Lower Affinity | Lower Affinity |

| Analog | C4 | Lower Affinity | Lower Affinity |

Data sourced from Meuillet et al., 2010.[1]

Table 2: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (μM) |

| BxPC-3 | Pancreatic | K-Ras | ~30 |

| Panc-1 | Pancreatic | K-Ras | 65 |

| PC-3 | Prostate | PTEN null | Not specified |

| FaDu | Head and Neck Squamous Cell Carcinoma | Not specified | Not specified |

Data sourced from Meuillet et al., 2010 and Yanes-Díaz et al., 2021.[2][3]

Table 3: In Vivo Antitumor Activity of this compound in Human Tumor Xenografts

| Tumor Model | Cancer Type | Mutation Status | Dose (mg/kg, p.o., b.i.d.) | Tumor Growth Inhibition (%) |

| BxPC-3 | Pancreatic | K-Ras | 125-250 | Up to 80 |

| MCF-7 | Breast | PIK3CA | 125-250 | High Sensitivity |

| A-549 | Non-Small Cell Lung | K-Ras | 125-250 | Lower Sensitivity |

| Tumors with PIK3CA mutation | Various | PIK3CA | Not specified | Most Sensitive |

| Tumors with K-Ras mutation | Various | K-Ras | Not specified | Least Sensitive |

Data sourced from Meuillet et al., 2010.[1][2]

Table 4: Pharmacokinetic Profile of this compound

| Parameter | Value |

| Plasma Half-life (t1/2) | 1.4 hours |

Data sourced from Meuillet et al., 2010.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding affinity of this compound and its analogs to the PH domains of Akt and PDPK1.

-

Instrumentation: Biacore 2000.

-

Methodology:

-

The expressed PH domains of PDPK1 and Akt were immobilized on a sensor chip.

-

This compound and its analogs with varying alkyl chain lengths (C4, C6, C8, C12, C14) were flowed over the chip at various concentrations.

-

The association and dissociation rates were measured to calculate the equilibrium dissociation constant (Ki).

-

A compound that does not bind to the PH domains was used as a negative control.[1]

-

Western Blotting for Target Inhibition

-

Objective: To assess the effect of this compound on the phosphorylation status of Akt, PDPK1, and their downstream targets.

-

Cell Lines: BxPC-3 and MiaPaCa-2 pancreatic cancer cells.

-

Methodology:

-

Cells were treated with 10 µM this compound for various time points (up to 24 hours).

-

Cell lysates were prepared and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were probed with primary antibodies against phospho-Ser473-Akt, phospho-Thr308-Akt, phospho-Ser241-PDPK1, and phospho-Ser9-GSK3β.

-

β-actin was used as a loading control.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection.[1]

-

Reverse Phase Protein Array (RPPA) for Pathway Analysis

-

Objective: To investigate the broader effects of this compound on the PI3K/PDPK1/Akt signaling pathway.

-

Cell Line: PC-3 prostate cancer cells (with homozygous PTEN mutation).

-

Methodology:

-

PC-3 cells were treated with this compound.

-

Cell lysates were prepared and printed on nitrocellulose-coated slides.

-

The arrays were probed with a panel of 86 antibodies against phosphorylated and non-phosphorylated proteins related to the PI3K/PDPK1/Akt signaling pathway.

-

This allowed for the quantification of changes in protein expression and phosphorylation across the signaling network.[3]

-

In Vivo Antitumor Efficacy in Xenograft Models

-

Objective: To evaluate the antitumor activity of this compound in vivo.

-

Animal Model: Female immunodeficient (scid) mice.

-

Methodology:

-

Human tumor cells (e.g., BxPC-3, MCF-7, A-549) were injected subcutaneously into the flanks of the mice.

-

Once tumors were established, mice were treated with this compound (125 to 250 mg/kg) or vehicle control orally, twice daily.

-

Tumor volume was measured regularly to assess tumor growth inhibition.

-

Animal weight and blood chemistry were monitored to assess toxicity.[4]

-

Pharmacokinetic Studies

-

Objective: To determine the plasma half-life of this compound.

-

Animal Model: Female C57Bl/6 mice.

-

Methodology:

-

A single oral dose of 200 mg/kg of this compound was administered.

-

Blood samples were collected at various time points.

-

Plasma concentrations of this compound were measured by HPLC-MS to determine the pharmacokinetic profile.[1]

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the PI3K/Akt pathway by targeting the PH domains of both PDPK1 and Akt.

Experimental Workflow Diagram

Caption: General workflow for assessing the in vivo antitumor efficacy of this compound in xenograft models.

Conclusion and Future Directions

Early-stage research on this compound demonstrates its potential as a therapeutic agent through its novel dual-inhibitory mechanism targeting the PH domains of Akt and PDPK1. The preclinical data indicate significant antitumor activity in various cancer models, particularly those with PIK3CA mutations.[1][2] Its oral bioavailability and minimal toxicity further support its clinical development.[1][2]

Future research should focus on:

-

Investigating the efficacy of this compound in a broader range of cancer types, including those with different genetic backgrounds.

-

Conducting combination studies with other targeted therapies to explore synergistic effects and overcome potential resistance mechanisms.

-

Optimizing the dosing schedule and formulation to enhance its therapeutic index.

-

Initiating Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in human subjects.

The development of nanoparticle-based delivery systems for this compound may also enhance its bioavailability and tumor-targeting capabilities, as suggested by recent studies.[5] Overall, this compound represents a promising candidate for further investigation in the oncology drug development pipeline.

References

- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Reverse Phase Protein Arrays for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: PHT-427 In Vivo Administration for Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

PHT-427 is a novel small molecule inhibitor that targets the Phosphatidylinositol 3-kinase (PI3K)/PDK1/Akt signaling pathway, which is a critical cascade in promoting cell proliferation and survival in many cancers.[1][2][3] this compound is a dual inhibitor that binds to the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1).[4] By doing so, it effectively inhibits their activity and downstream signaling.[1] This document provides a detailed protocol for the in vivo administration of this compound in xenograft models, summarizing key quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its anti-tumor effects by a dual-inhibition mechanism within the PI3K/Akt signaling pathway. It binds with high affinity to the PH domains of both PDPK1 and Akt, with Ki values of 5.2 μM and 2.7 μM, respectively.[4] This binding prevents their recruitment to the cell membrane, thereby inhibiting their phosphorylation and activation.[4] The inhibition of PDPK1 has been shown to be more closely correlated with the anti-tumor activity of this compound than the inhibition of Akt.[1][2][3] This action leads to a reduction in the phosphorylation of downstream targets, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[4]

Caption: this compound inhibits the PI3K/Akt pathway by targeting PDK1 and Akt.

Experimental Protocols

This compound Formulation

For in vivo administration, this compound can be formulated for oral gavage.

-

Solubility: this compound is soluble in DMSO up to 100 mM.

-

Vehicle Preparation:

-

Prepare a stock solution of this compound in DMSO. For example, a 100 mg/mL stock solution.

-

For oral administration, a common vehicle is corn oil.

-

To prepare the working solution, add the required volume of the this compound DMSO stock solution to corn oil and mix thoroughly to ensure a uniform suspension. For instance, to achieve a final concentration for dosing, a 50 μL aliquot of a 100 mg/ml DMSO stock can be added to 950 μL of corn oil.[4]

-

It is recommended to use the mixed solution immediately for optimal results.[4]

-

Xenograft Model Establishment

-

Animal Models: Immunodeficient mice, such as female SCID (Severe Combined Immunodeficiency) mice, are suitable for establishing xenografts.[4]

-

Cell Lines: A variety of human cancer cell lines have been used in xenograft models with this compound, including:

-

Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in a suitable medium, such as a mixture of media and Matrigel.

-

Inject the cell suspension (e.g., 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flanks of the mice.[4]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.[5]

-

In Vivo Administration of this compound

-

Route of Administration: Oral gavage is a well-documented and effective route for this compound administration.[1][6]

-

Dosage: Doses ranging from 125 to 250 mg/kg have been shown to be effective.[1][4]

-

Dosing Schedule: A common dosing schedule is twice daily administration for a period of 10 days or longer, depending on the experimental design.[1][6]

-

Monitoring:

-

Monitor tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the animals to assess toxicity. This compound has been shown to cause no significant weight loss when administered for more than 5 days.[2][3]

-

At the end of the study, tumors can be excised for pharmacodynamic studies, such as Western blotting to analyze the phosphorylation status of Akt and its downstream targets.

-

Caption: Experimental workflow for this compound in vivo xenograft studies.

Quantitative Data Summary

The anti-tumor activity of this compound has been evaluated in various xenograft models. The tables below summarize the efficacy of this compound as a single agent and in combination with other chemotherapeutic agents.

Table 1: Single-Agent Anti-Tumor Activity of this compound

| Tumor Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| BxPC-3 (Pancreatic) | 125 - 250 | Twice daily, orally | Up to 80% | [1],[4] |

| MCF-7 (Breast) | Not specified | Twice daily, orally | Significant | [1] |

| A-549 (NSCLC) | Not specified | Twice daily, orally | Significant | [1] |

Note: The sensitivity of tumors to this compound is often associated with their genetic background. Tumors with PIK3CA mutations tend to be more sensitive, while those with K-Ras mutations are generally less sensitive.[1][2][3]

Table 2: Combination Therapy with this compound

| Tumor Model | Combination Agent | This compound Dose (mg/kg) | Outcome | Reference |

| MCF-7 (Breast) | Paclitaxel | Not specified | Greater than additive anti-tumor activity | [1],[2],[3] |

| NCI-H441 (NSCLC) | Erlotinib | Not specified | Increased anti-tumor activity of erlotinib | [1],[2],[3] |

Pharmacodynamics and Biomarkers

In vivo studies have demonstrated that this compound effectively inhibits its targets in tumor xenografts.

Table 3: Pharmacodynamic Effects of this compound in BxPC-3 Xenografts

| Biomarker | Effect of this compound (200 mg/kg) | Reference |

| phospho-Ser473-AKT | Decreased | [1] |

| phospho-Thr308-Akt | Decreased | [1] |

| phospho-Ser241-PDPK1 | Decreased | [1] |

| phospho-Ser221-RSK (PDK1-specific target) | Decreased | [1] |

| phospho-Ser240 ribosomal S6-kinase | Decreased in sensitive tumors | [1] |

Toxicity and Safety

In preclinical studies, this compound has been shown to be well-tolerated. Administration of this compound for more than five days did not result in significant weight loss or changes in blood chemistry in the treated mice.[2][3] This favorable safety profile suggests its potential for further clinical development.

References

- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for PHT-427 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PHT-427, a dual inhibitor of Akt and Phosphoinositide-Dependent Protein Kinase 1 (PDK1), in cell culture experiments. This document outlines the mechanism of action, optimal concentration ranges in various cell lines, and detailed protocols for key cellular assays.

Introduction to this compound

This compound is a novel small molecule inhibitor that targets the Pleckstrin Homology (PH) domain of both Akt and PDK1.[1][2][3][4] By binding to these domains, this compound prevents the localization of Akt and PDK1 to the plasma membrane, thereby inhibiting the activation of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[1][2][5] This pathway is frequently dysregulated in various cancers, making this compound a promising agent for cancer research and drug development.[1][2][6][7]

Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

This compound exerts its effects by disrupting the PI3K/Akt signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing PH domains, such as Akt and PDK1. This compound competitively binds to the PH domains of Akt and PDK1, preventing their recruitment to the cell membrane and subsequent activation. This leads to the inhibition of downstream signaling, ultimately affecting cell growth, proliferation, and survival.

Quantitative Data Summary

The efficacy of this compound varies across different cell lines. The following tables summarize the binding affinities and the 50% inhibitory concentrations (IC50) for cell viability and proliferation.

Table 1: Binding Affinity of this compound

| Target | Binding Domain | Ki (μM) |

| Akt | PH Domain | 2.7[5][8] |

| PDK1 | PH Domain | 5.2[5][8] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 (μM) | Reference |

| BxPC-3 | Pancreatic | Not Specified | 8.6 (for apoptosis induction) | [5][8] |

| Panc-1 | Pancreatic | Not Specified | 65 | [5][8] |

| PC-3 | Prostate | Not Specified | ~30 | [1] |

| FaDu | Head and Neck | 24 hours | 0.629 mg/mL | [7] |

| FaDu | Head and Neck | 48 hours | 0.538 mg/mL | [7] |

Note: IC50 values can vary depending on the assay conditions, such as cell seeding density, serum concentration, and incubation time.

Experimental Workflow for Determining Optimal Concentration

A systematic approach is recommended to determine the optimal this compound concentration for a specific cell line and experimental endpoint.

Detailed Experimental Protocols

Cell Viability Assay (MTT/WST-1 Assay)

This protocol is for determining the effect of this compound on cell viability and calculating the IC50 value.

Materials:

-

96-well cell culture plates

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT/WST-1 Addition:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis by flow cytometry.[9]

Materials:

-

6-well cell culture plates

-

Complete growth medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[10][11] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[10]

Western Blotting

This protocol is for assessing the inhibition of Akt and PDK1 phosphorylation by this compound.

Materials:

-

6-well or 10 cm cell culture dishes

-

Complete growth medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-phospho-PDK1 (Ser241), anti-total Akt, anti-total PDK1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells and treat with this compound at various concentrations (e.g., 10 µM) and for different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[2] After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[12][13]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13] After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use the loading control to ensure equal protein loading. A decrease in the phosphorylation of Akt and PDK1 upon this compound treatment indicates target engagement.[2][5]

Troubleshooting

-

Low this compound Efficacy: Ensure the compound is fully dissolved. This compound has low water solubility and is typically dissolved in DMSO.[5] Also, consider the doubling time of your cell line and adjust the treatment duration accordingly.

-

High Background in Western Blots: Optimize blocking conditions (time and blocking agent) and antibody concentrations. Ensure thorough washing steps.

-

Inconsistent Flow Cytometry Results: Ensure single-cell suspension and proper compensation settings. Analyze samples promptly after staining.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the PI3K/Akt signaling pathway and its role in various cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. bio-rad.com [bio-rad.com]

PHT-427: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHT-427 is a potent, cell-permeable, dual inhibitor of Protein Kinase B (Akt) and 3-phosphoinositide dependent protein kinase-1 (PDPK1). It selectively binds to the pleckstrin homology (PH) domain of both kinases, preventing their recruitment to the plasma membrane and subsequent activation. This inhibition disrupts the PI3K/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and metabolism, which is often dysregulated in cancer. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in various in vitro assays.

Molecular and Physical Properties

| Property | Value | Reference |

| Chemical Name | 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | [1][2] |

| Synonyms | PHT427, Akt Inhibitor XIV | [1][2] |

| Molecular Formula | C₂₀H₃₁N₃O₂S₂ | [1][2] |

| Molecular Weight | 409.61 g/mol | [1][2][3] |

| CAS Number | 1191951-57-1 | [1][2] |

| Appearance | Solid powder | [2] |

| Purity | >98% by HPLC | [2] |

Mechanism of Action

This compound functions as a dual inhibitor of Akt and PDPK1 by binding to their respective PH domains.[4][5] This binding event is crucial for the activation of the PI3K/Akt pathway. In a normal physiological context, the activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. Both Akt and its upstream activator, PDPK1, contain PH domains that bind to PIP3, co-localizing them at the plasma membrane. This proximity allows PDPK1 to phosphorylate Akt at threonine 308 (Thr308), a key step in Akt activation. This compound competitively inhibits the binding of the PH domains of Akt and PDPK1 to PIP3, thereby preventing their localization to the membrane and subsequent activation.[5]

Solubility Data

This compound is a hydrophobic compound and is practically insoluble in water.[5] For in vitro assays, it is essential to prepare a concentrated stock solution in an appropriate organic solvent. The table below summarizes the solubility of this compound in various solvents.

| Solvent | Solubility | Notes |

| DMSO | ≥ 20.5 mg/mL (≥ 50 mM) | Fresh DMSO is recommended as moisture can reduce solubility.[3][5] |

| 82 mg/mL (200.19 mM) | [5] | |

| 16 mg/mL | [1] | |

| 100 mM | [6] | |

| Ethanol | ≥ 51.1 mg/mL | Warming to 37°C and ultrasonication may be required to achieve higher solubility.[3] |

| 60 mg/mL | [5] | |

| DMF | 33 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [1] |

Preparation of this compound for In Vitro Assays

Materials:

-

This compound powder

-

Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Optional: Water bath or heat block, ultrasonic bath

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 409.61 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 409.61 g/mol * 1 mL = 0.0040961 g = 4.0961 mg.

-

-

It is advisable to weigh out a slightly larger amount (e.g., 5 mg) for easier and more accurate handling.

-

-

Dissolving this compound:

-

Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO. For example, to make a 10 mM solution with 5 mg of this compound:

-

Volume (mL) = (5 mg / 409.61 mg/mmol) / 10 mmol/L * 1000 mL/L = 1.22 mL.

-

-

Vortex the solution thoroughly for several minutes until the powder is completely dissolved.

-

If necessary, gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[3] Ensure the tube is tightly capped during this process.

-

-

Storage of Stock Solution:

Protocol for Preparing Working Solutions for Cell-Based Assays:

-

Thawing the Stock Solution:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Ensure the solution is clear and free of any precipitate before use.[6] If precipitate is observed, gently warm and vortex the solution.

-

-

Serial Dilution:

-

Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.

-

-

Example Dilution for a 10 µM Final Concentration:

-

To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):

-

Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

-

Mix thoroughly by gentle pipetting or vortexing.

-

-

-

Application to Cells:

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Incubate the cells for the desired period as determined by your experimental protocol. For example, treatment times can range from 4 hours to 48 hours depending on the assay.[3][7]

-

In Vitro Assay Considerations

-

Effective Concentrations: The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have used concentrations ranging from 1 µM to 65 µM.[3][5] For example, in PC-3 prostate cancer cells, this compound significantly reduced phospho-Akt and phospho-PDPK1 at 10 µM.[5][8] The IC50 for inhibiting Akt phosphorylation in BxPC-3 cells was 8.6 µM, while the antiproliferative IC50 in Panc-1 cells was 65 µM.[5][8][9]

-

Cell Lines: this compound has been shown to be effective in a variety of cancer cell lines, including those from pancreatic (BxPC-3, Panc-1, MiaPaCa-2), prostate (PC-3), ovarian (SKOV-3), breast (MCF-7), and non-small cell lung cancer (A-549).[5][8]

-

Controls: Always include a vehicle control (DMSO) at the same final concentration as in the drug-treated samples. A positive control (e.g., another known Akt/PDPK1 inhibitor) and a negative control (untreated cells) are also recommended.

-

Assay Types: this compound can be used in a variety of in vitro assays, including:

-

Western Blotting: To assess the phosphorylation status of Akt (p-Akt Ser473 and p-Akt Thr308), PDPK1 (p-PDPK1 Ser241), and downstream targets like GSK3β and p70S6K.[4][9]

-

Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To determine the antiproliferative effects of this compound.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To measure the induction of apoptosis.[5]

-

Kinase Assays: To directly measure the inhibitory effect of this compound on Akt and PDPK1 kinase activity.

-

Immunofluorescence/Cell Imaging: To visualize the localization of Akt and PDPK1. This compound has been shown to inhibit the translocation of Akt and PDPK1 PH domains to the plasma membrane.[3][5][8]

-

Safety Precautions

This compound is for research use only and is not intended for human or veterinary use.[6] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ChemGood [chemgood.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. PHT 427 | Akt inhibitor | Hello Bio [hellobio.com]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. glpbio.com [glpbio.com]

Application Notes and Protocols: Utilizing PHT-427 in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHT-427 is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domain of two key proteins in the PI3K/AKT signaling pathway: AKT and 3-phosphoinositide dependent protein kinase-1 (PDPK1).[1][2] By binding to the PH domains, this compound prevents the localization of AKT and PDPK1 to the cell membrane, thereby inhibiting their activation and downstream signaling.[2] This pathway is crucial for cell proliferation, survival, and growth; its dysregulation is a hallmark of many cancers.[3][4] Preclinical studies have demonstrated that this compound exhibits antitumor activity as a single agent and shows synergistic or greater than additive effects when combined with other chemotherapy agents, such as paclitaxel and erlotinib.[2] These combinations offer a promising strategy to enhance therapeutic efficacy and potentially overcome drug resistance.

These application notes provide detailed protocols for evaluating the synergistic effects of this compound in combination with standard chemotherapy agents.

This compound: Mechanism of Action

This compound is a dual inhibitor of AKT and PDPK1, with Ki values of 2.7 μM and 5.2 μM, respectively.[2] It functions by binding to the PH domains of these proteins, which is a critical step in the activation of the PI3K/AKT signaling pathway.

References

- 1. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erlotinib-Cisplatin Combination Inhibits Growth and Angiogenesis through c-MYC and HIF-1α in EGFR-Mutated Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PHT-427 Nanoparticle Formulation for Improved Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHT-427 is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domain of both Akt and 3-phosphoinositide-dependent protein kinase 1 (PDPK1), key components of the PI3K/Akt signaling pathway.[1][2][3][4] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[1][3][4][5] this compound has demonstrated significant antitumor activity by inducing apoptosis and inhibiting cell proliferation in a range of cancer cell lines and preclinical tumor models.[1][2][3] However, its hydrophobic nature presents challenges for conventional drug delivery.[6]